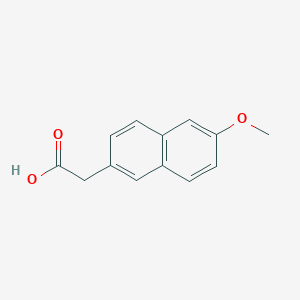








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[C:13](Cl)(=[O:15])[CH3:14].[N+](C1C=CC=CC=1)([O-])=[O:18].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:14][C:13]([OH:15])=[O:18])[CH:7]=[CH:6]2 |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred for 48 hours at 25°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To a mixture of 1.6 g
|
|
Type
|
WASH
|
|
Details
|
then it is washed with water until free of chloride ion
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture is dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
The residue, 2-acetyl-6-methoxynaphthalene, is refluxed in 2 ml
|
|
Type
|
WAIT
|
|
Details
|
of morpholine containing one-half gram of sulfur for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction derivative
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The residue is refluxed in 10 ml
|
|
Type
|
WAIT
|
|
Details
|
of concentrated hydrochloric acid for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25°C
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is then extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with water to neutrality
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |